Furaltadone-d8

CAS No.:

Cat. No.: VC18010480

Molecular Formula: C13H16N4O6

Molecular Weight: 332.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N4O6 |

|---|---|

| Molecular Weight | 332.34 g/mol |

| IUPAC Name | 3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7-/i3D2,4D2,5D2,6D2 |

| Standard InChI Key | YVQVOQKFMFRVGR-VKZNSCLPSA-N |

| Isomeric SMILES | [2H]C1(C(OC(C(N1CC2CN(C(=O)O2)/N=C\C3=CC=C(O3)[N+](=O)[O-])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

| Canonical SMILES | C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

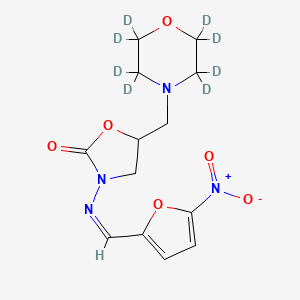

Furaltadone-d8 retains the core structure of furaltadone, consisting of a 5-nitrofuran moiety linked to a 1,3-oxazolidin-2-one ring via a methylideneamino group. The deuterium substitution occurs exclusively at the eight hydrogen positions within the morpholine ring (2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl group), as confirmed by its IUPAC name: 3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one . This selective deuteration preserves the compound's chemical reactivity while creating a distinct mass signature for analytical differentiation.

Physicochemical Properties

The deuterium substitution minimally affects bulk properties but significantly alters mass-dependent characteristics critical for analytical applications:

| Property | Value | Measurement Method |

|---|---|---|

| Molecular Weight | 332.34 g/mol | PubChem 2.1 |

| XLogP3 | 0.8 | XLogP3 3.0 |

| Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 8 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 4 | Cactvs 3.4.8.18 |

| Exact Mass | 332.15719821 Da | PubChem 2.1 |

These parameters, computed using advanced cheminformatics tools, enable researchers to predict chromatographic behavior and optimize separation protocols .

Synthesis and Analytical Applications

Isotopic Labeling Strategy

The synthesis of furaltadone-d8 involves deuterium incorporation during morpholine ring formation. Commercial suppliers employ catalytic deuterium exchange reactions or deuterated starting materials to achieve >98% isotopic enrichment at specified positions . The synthetic route preserves the (Z)-configuration of the methylideneamino group, crucial for maintaining biological activity equivalence with the parent compound .

Role in Mass Spectrometry

As an internal standard, furaltadone-d8 compensates for matrix effects and ionization efficiency variations in LC-MS/MS workflows. Its +8 mass shift relative to native furaltadone enables unambiguous identification in complex biological matrices such as blood serum and poultry tissues . Recent studies demonstrate linear detector responses (R² > 0.99) across concentrations spanning 0.1–100 ng/mL when using this deuterated standard .

Fluorescence-Based Detection Systems

Groundbreaking research employing pamoic acid-functionalized gold nanoparticles (PA@AuNPs) has leveraged furaltadone-d8 to validate ultra-sensitive detection platforms. Key performance metrics include:

These nanoparticle-based systems exploit fluorescence quenching upon furaltadone-d8 binding, with TD-DFT calculations at the B3LYP/6-31G(d,p) level confirming ground-state complex formation .

| Jurisdiction | Ban Implementation Year | Maximum Residue Limit |

|---|---|---|

| European Union | 1995 | 0.1 μg/kg |

| United States | 2002 | 1.0 μg/kg |

| China | 2005 | 0.5 μg/kg |

These restrictions drive demand for sensitive detection methods employing furaltadone-d8 to monitor compliance .

Toxicological Considerations

While the deuterated form itself exhibits reduced metabolic activation, safety protocols mandate handling equivalent to Category 2 carcinogens. Zebrafish embryo assays with PA@AuNPs containing furaltadone-d8 show no acute toxicity below 100 μM concentrations, supporting its use in biological imaging applications .

| Manufacturer | Packaging | Price (USD) | Purity |

|---|---|---|---|

| US Biological | 1 mg | 460 | >98% |

| Medical Isotopes, Inc. | 1 mg | 900 | >99% |

| Medical Isotopes, Inc. | 5 mg | 2200 | >99% |

These prices reflect the challenges in deuteration chemistry and the compound's niche application spectrum .

Emerging Research Directions

Nanomaterial-Enhanced Detection

Recent advances integrate furaltadone-d8 with quantum dot-labeled antibodies for multiplexed lateral flow assays. Preliminary data show 10-fold sensitivity improvements over conventional ELISA methods, with detection thresholds approaching 0.01 ng/mL in poultry muscle extracts.

Environmental Persistence Studies

Isotope ratio mass spectrometry using furaltadone-d8 has revealed unexpected environmental persistence in agricultural runoff, with half-lives exceeding 60 days in anaerobic sediments. These findings necessitate revised risk assessment models for nitrofuran contaminants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume